

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

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Compound of Interest

Compound Name: 1-(4-(Trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B2430438

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In the landscape of drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. The trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent in this context.^[1] Unlike its more common counterpart, the trifluoromethyl (-CF₃) group, the -OCF₃ group is considered a lipophilic bioisostere for moieties like the methoxy or even hydroxyl groups, yet it imparts profoundly different electronic effects.^[2]

The key advantages of incorporating a trifluoromethoxy group, and thus the value of intermediates like **1-(4-(trifluoromethoxy)phenyl)propan-2-one**, include:

- **Enhanced Lipophilicity:** The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.^[3] This property can significantly improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.^[2]
- **Metabolic Stability:** The carbon-fluorine bonds within the group are exceptionally strong, making the moiety highly resistant to metabolic degradation by enzymes such as cytochrome P450s. This can increase the in-vivo half-life of a drug candidate.^{[2][4]}
- **Modulation of Physicochemical Properties:** The group's strong electron-withdrawing nature can lower the pK_a of nearby basic groups, which can be crucial for optimizing solubility and receptor binding interactions.^[4]

This guide focuses on **1-(4-(trifluoromethoxy)phenyl)propan-2-one** as a valuable chemical entity that leverages these benefits, making it a strategic starting material for the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Structural Properties

The fundamental properties of **1-(4-(trifluoromethoxy)phenyl)propan-2-one** are summarized below. This data is essential for its handling, reaction planning, and analytical identification.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₉ F ₃ O ₂	[4]
Molecular Weight	218.18 g/mol	[4]
CAS Number	1249274-01-8	[4]
Appearance	Solid or liquid	[4]
Purity (Typical)	≥95%	[4]
Synonyms	1-[4-(trifluoromethoxy)phenyl]acetone	[4]

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// Aromatic ring bonds
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```
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C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
```

```
// Substituent bonds
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C7 -- C8;
C8 -- 01 [style=filled, penwidth=2];
C8 -- C9;
C3 -- 02;
02 -- C10;

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d3 [shape=point, pos="0.5,1.73!"];
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C3 -- d2 -- C4;
C5 -- d3 -- C4;

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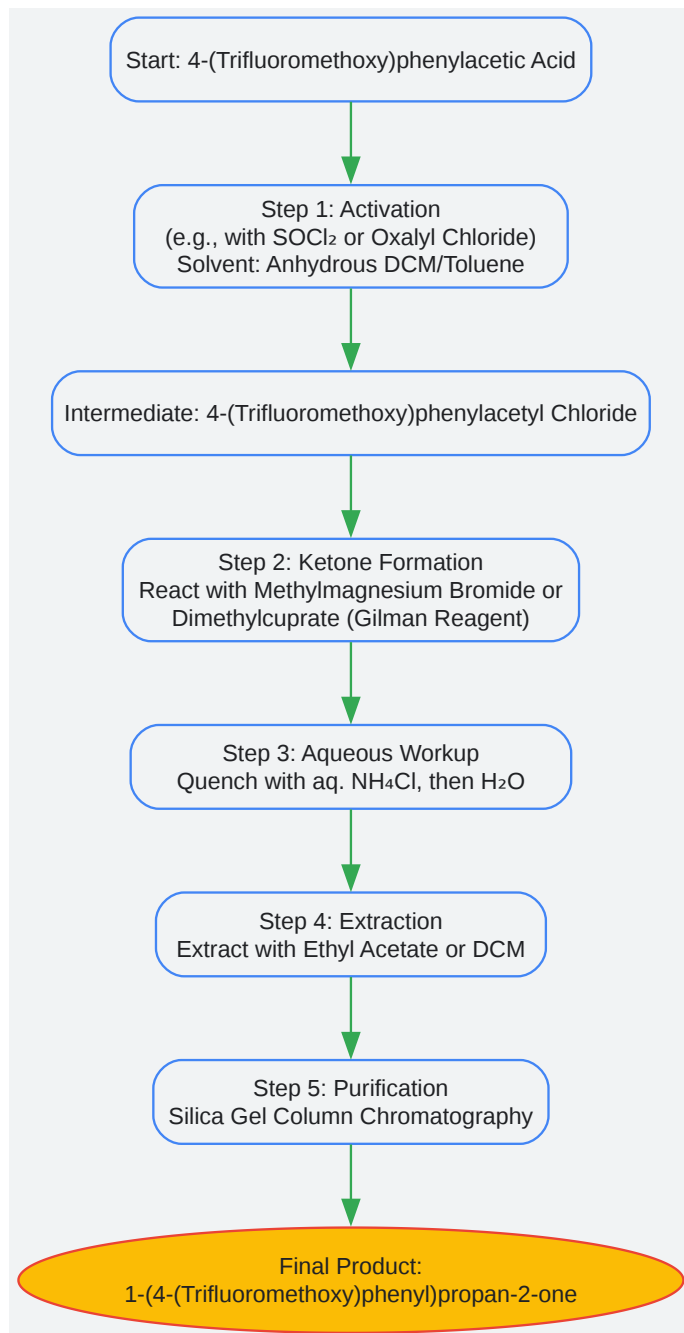
Caption: 2D Structure of **1-(4-(trifluoromethoxy)phenyl)propan-2-one**.

Proposed Synthesis and Purification Protocol

While various synthetic routes can be envisioned, a robust and scalable approach involves the acylation of 4-(trifluoromethoxy)benzyl bromide followed by oxidation, or more directly, the coupling of a 4-(trifluoromethoxy)phenylacetic acid derivative with a methyl organometallic reagent. Below is a detailed, field-proven protocol based on the latter strategy, which offers good control and yields.

Rationale: This pathway is chosen for its reliability. Converting the carboxylic acid to an activated species like an acid chloride or a Weinreb amide provides a stable intermediate that reacts cleanly with organometallic reagents

to form the ketone, minimizing over-addition that can lead to tertiary alcohols.



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Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

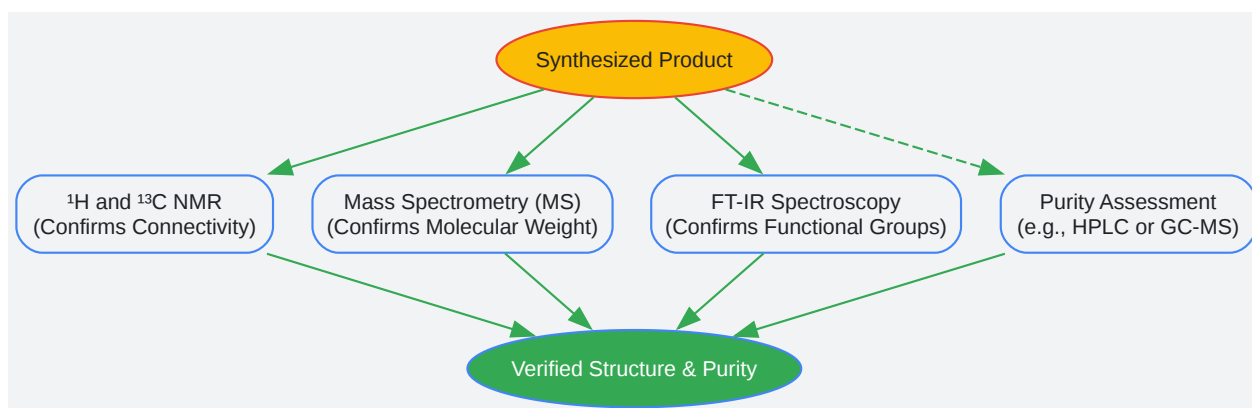
- Activation of Carboxylic Acid:

- To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N_2 or Ar), add 4-(trifluoromethoxy)phenylacetic acid (1.0 eq).
- Add anhydrous dichloromethane (DCM) or toluene as the solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
- Causality: The activating agent converts the carboxylic acid into a highly reactive acid chloride, which is susceptible to nucleophilic attack. The low temperature controls the exothermic reaction.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or IR (disappearance of the broad O-H stretch).
- Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate.
- Ketone Formation:
 - In a separate flame-dried flask, prepare or take up a solution of methylmagnesium bromide (a Grignard reagent, ~1.1 eq) in anhydrous THF.
 - Cool this solution to -78 °C (dry ice/acetone bath).
 - Dissolve the crude acid chloride from Step 1 in anhydrous THF and add it dropwise to the Grignard solution.
 - Causality: The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. The very low temperature is critical to prevent the highly reactive Grignard reagent from reacting with the newly formed ketone product.
 - Stir the reaction at -78 °C for 1-2 hours.
- Workup and Extraction:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl). This protonates any remaining Grignard reagent and hydrolyzes intermediates without using a strong acid that could cause side reactions.
 - Allow the mixture to warm to room temperature. Add water and separate the layers.
 - Extract the aqueous layer three times with ethyl acetate or DCM.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification:
 - Concentrate the organic solution under reduced pressure to obtain the crude product.
 - Purify the residue using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective.
 - Trustworthiness: The purity of the collected fractions should be confirmed by TLC analysis before combining and concentrating to yield the final, pure **1-(4-(trifluoromethoxy)phenyl)propan-2-one**.

Analytical Characterization

A robust analytical workflow is required to confirm the identity and purity of the synthesized compound. The expected results from standard spectroscopic techniques are detailed below.



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Caption: Standard workflow for analytical characterization.

4.1 Proton Nuclear Magnetic Resonance (^1H NMR)

The ^1H NMR spectrum provides definitive information about the proton environment in the molecule. The expected signals (in CDCl_3) are:

- $\delta \sim 7.20$ ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the CH_2 group.
- $\delta \sim 7.10$ ppm (d, 2H): A doublet for the two aromatic protons ortho to the $-\text{OCF}_3$ group. The para-substitution pattern results in a characteristic pair of doublets (an AA'BB' system).

- $\delta \sim 3.70$ ppm (s, 2H): A sharp singlet for the methylene ($-\text{CH}_2-$) protons, which are adjacent to the carbonyl and the aromatic ring.
- $\delta \sim 2.20$ ppm (s, 3H): A sharp singlet for the methyl ($-\text{CH}_3$) protons of the acetone moiety.

4.2 Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR)

The ^{13}C NMR spectrum confirms the carbon skeleton:

- $\delta \sim 205$ ppm: Ketone carbonyl carbon ($\text{C}=\text{O}$).
- $\delta \sim 148$ ppm (q): Aromatic carbon attached to the $-\text{OCF}_3$ group (shows quartet splitting due to coupling with fluorine).
- $\delta \sim 131$ ppm: Aromatic carbons ortho to the CH_2 group.
- $\delta \sim 121$ ppm: Aromatic carbons ortho to the $-\text{OCF}_3$ group.
- $\delta \sim 120$ ppm (q): The carbon of the $-\text{OCF}_3$ group (a quartet with a large coupling constant).
- $\delta \sim 50$ ppm: Methylene carbon ($-\text{CH}_2-$).
- $\delta \sim 29$ ppm: Methyl carbon ($-\text{CH}_3$).

4.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups. Expected characteristic absorption bands include:

- $\sim 1715\text{ cm}^{-1}$ (strong, sharp): $\text{C}=\text{O}$ (carbonyl) stretch, characteristic of a ketone.
- $\sim 1260\text{--}1160\text{ cm}^{-1}$ (strong): C-F stretching vibrations from the $-\text{OCF}_3$ group.
- $\sim 1210\text{ cm}^{-1}$ (strong): Asymmetric C-O-C (aryl ether) stretch.
- $\sim 3050\text{ cm}^{-1}$ (weak): Aromatic C-H stretch.
- $\sim 2950\text{ cm}^{-1}$ (weak): Aliphatic C-H stretch.

4.4 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using electron ionization (EI-MS), the expected results are:

- Molecular Ion (M^+): A peak at $m/z = 218$, corresponding to the molecular weight of the compound.
- Key Fragments:

- $m/z = 175$: Loss of the acetyl group ($-\text{COCH}_3$).
- $m/z = 43$: The acetyl cation $[\text{CH}_3\text{CO}]^+$, which is often a very strong peak.

Applications in Research and Drug Development

1-(4-(Trifluoromethoxy)phenyl)propan-2-one is not an end-product but a strategic intermediate. Its value lies in the chemical "handles" it possesses—the ketone and the activated aromatic ring—which allow for its elaboration into more complex molecular architectures.

- **Scaffold for Heterocycle Synthesis:** The ketone functionality is a classic precursor for synthesizing a wide array of heterocycles (e.g., pyrimidines, pyrazoles, oxazoles) which are privileged structures in medicinal chemistry.
- **Precursor to Chiral Amines and Alcohols:** The ketone can be readily reduced, either symmetrically or asymmetrically, to form a secondary alcohol. This alcohol can then be converted into a chiral amine, a common pharmacophore in many active pharmaceutical ingredients.
- **Building Block for Bioactive Molecules:** The trifluoromethoxy-phenyl moiety is present in several FDA-approved drugs, including Riluzole (for ALS) and Delamanid (for tuberculosis).^[4] This compound serves as a direct building block for creating analogues of these drugs or for discovering new chemical entities that benefit from the favorable properties of the $-\text{OCF}_3$ group. Research on structurally analogous amines has shown their potential as antibacterial agents, suggesting this scaffold is promising for such applications.^[5]

Safety, Handling, and Storage

As a laboratory chemical, **1-(4-(trifluoromethoxy)phenyl)propan-2-one** requires careful handling.

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
- **Pictogram:** GHS07 (Exclamation Mark).^[4]
- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. The recommended storage condition is sealed in dry, room temperature.^[4]

Conclusion

1-(4-(Trifluoromethoxy)phenyl)propan-2-one is a high-value synthetic intermediate whose utility is derived directly from the strategic placement of the trifluoromethoxy group. This moiety imparts enhanced lipophilicity

and metabolic stability, properties that are critical for the development of effective drug candidates. The well-defined structure, coupled with versatile reactivity at its ketone function, makes this compound a powerful tool for researchers and drug development professionals. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation, enabling its confident use in the synthesis of next-generation pharmaceuticals and agrochemicals.

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